molecular formula C₁₉H₁₇N₅O₂.2CH₄O₃S B000724 Nafamostat mesylate CAS No. 82956-11-4

Nafamostat mesylate

カタログ番号 B000724
CAS番号: 82956-11-4
分子量: 539.6 g/mol
InChIキー: SRXKIZXIRHMPFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nafamostat mesylate is a synthetic serine protease inhibitor . It is a short-acting anticoagulant and is also used for the treatment of pancreatitis . It has potential antiviral and anti-cancer properties .


Synthesis Analysis

The in silico analysis suggested the potential of the newly designed nafamostat derivatives as anti-SARS-CoV-2 agents .


Molecular Structure Analysis

Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) .


Chemical Reactions Analysis

Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . It also inhibits lipopolysaccharide-induced nitric oxide production .


Physical And Chemical Properties Analysis

Nafamostat mesylate has a molecular weight of 539.58 g/mol . It is a solid substance with a solubility of 30 mg/mL in water .

科学的研究の応用

COVID-19 Treatment

Scientific Field: Virology and Infectious Diseases

Application Summary

Nafamostat mesylate has been investigated for its potential use in treating COVID-19. It is a potent Transmembrane Protease Serine 2 (TMPRSS2) inhibitor, which is crucial for SARS-CoV-2 entry into cells . It’s also known for its anticoagulant properties, which could be beneficial in treating COVID-19 related complications .

Methods of Application: In the RAndomized Clinical Trial Of NAfamostat (RACONA) study, the drug was administered intravenously at a dosage of 0.10 mg/kg/h for 7 days, in addition to optimal treatment, to hospitalized COVID-19 patients .

Results

The study was able to screen 131 patients, but due to strict inclusion and exclusion criteria, only 15 could be randomized. The results of the study are not explicitly mentioned .

Continuous Kidney Replacement Therapy (CKRT)

Scientific Field: Nephrology

Application Summary

Nafamostat mesylate is used as an anticoagulant during CKRT in critically ill patients. It is characterized by its short half-life .

Methods of Application

In a two-centre observational study, the drug was administered to critically ill adult patients who required CKRT. The dosage varied, with a mean dose of 15.8 mg/hr (range: 5.0 to 30.0) .

Results: The study found no significant association between the filter life and nafamostat mesylate dosage after adjustment for bleeding risk and addition of haemofiltration to haemodialysis .

Anticoagulation in High-Risk Hemorrhage Patients

Scientific Field: Hematology

Methods of Application: The specific dosage and administration details are not provided in the available sources .

Results: A study suggests that nafamostat mesylate’s anticoagulant efficacy and safety are not inferior to regional citrate anticoagulation for continuous renal replacement therapy in patients at high risk of bleeding .

Pancreatitis Treatment

Scientific Field: Gastroenterology

Application Summary

Nafamostat mesylate has been used to decrease the incidence of pancreatitis after endoscopic retrograde cholangiopancreatography (ERCP). It has been found to be effective in preventing post-ERCP pancreatitis (PEP) in high-risk patients .

Methods of Application

In a study, 350 high-risk patients of PEP were reviewed retrospectively. Among them, 201 patients received nafamostat mesylate after ERCP .

Results: The administration of nafamostat mesylate after ERCP in high-risk patients was not effective in preventing PEP, but may attenuate the severity of PEP .

Cancer Treatment

Scientific Field: Oncology

Application Summary

Nafamostat mesylate has been studied for its potential use in treating various types of cancer, including neuroblastoma, colorectal cancer, and gallbladder cancer. It has been found to inhibit metastasis and dissemination of neuroblastoma through vascular endothelial growth factor inhibition . It also enhances the radiosensitivity and reduces the radiation-induced invasive ability of colorectal cancer cells .

Methods of Application: The specific dosage and administration details are not provided in the available sources .

Results: Studies suggest that nafamostat mesylate may be an effective treatment against cancer invasion and metastasis .

Anticoagulation

Scientific Field: Hematology

Methods of Application: In a single-centre observational study, adult patients who required CKRT and used heparin or nafamostat mesylate for their first CKRT in the intensive care unit were included .

Results: Compared to nafamostat mesylate, heparin was associated with one-third to one-half a day longer filter life .

Antiviral Treatment

Scientific Field: Virology

Methods of Application: In a meta-analysis evaluating the efficacy and safety of nafamostat mesylate for COVID-19 treatment, PubMed, Embase, Cochrane Library, Scopus, Web of Science, medRxiv and bioRxiv were searched up to July 2023 .

Cardiovascular Treatment

Scientific Field: Cardiology

Methods of Application

In a case report, an 84-year-old female, with Stanford type A acute aortic dissection, underwent an emergency surgery for total aortic arch replacement. Nafamostat mesylate was administered intravenously .

Results: Nafamostat mesylate showed efficacy as a regional anticoagulation method by sustaining a lower activated partial thromboplastin time (aPTT) value compared to that measured at the ECMO site during veno-arterial ECMO (VA-ECMO) .

Neurological Treatment

Scientific Field: Neurology

Methods of Application

In a study, experimental ischemic stroke was induced by transient middle cerebral artery occlusion (tMCAO). Nafamostat mesylate treatment attenuated the brain infarct volume and the loss of body weight .

Results: Nafamostat mesylate treatment significantly improved locomotion recovery as assessed by hindlimb BBB scores and the inclined plane test .

Safety And Hazards

Nafamostat mesylate is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

将来の方向性

Nafamostat mesylate has been identified as a potential therapy for COVID-19 . Clinical trials in Japan and Korea have begun . A study aimed to explore the optimal dosage of Nafamostat mesylate during continuous kidney replacement therapy in critically ill patients . Another study evaluated the anticancer effects of nafamostat mesylate on neuroblastoma cells .

特性

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKIZXIRHMPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046128
Record name Nafamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nafamostat mesylate

CAS RN

82956-11-4
Record name Nafamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester dimethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFAMOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D2T74921W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nafamostat mesylate
Reactant of Route 2
Reactant of Route 2
Nafamostat mesylate
Reactant of Route 3
Reactant of Route 3
Nafamostat mesylate
Reactant of Route 4
Nafamostat mesylate
Reactant of Route 5
Nafamostat mesylate
Reactant of Route 6
Nafamostat mesylate

Citations

For This Compound
2,350
Citations
K Doi, M Ikeda, N Hayase, K Moriya, N Morimura - Critical Care, 2020 - Springer
… In conclusion, nafamostat mesylate therapy in … nafamostat mesylate may be effective for critically ill Covid-19 patients. A clinical trial for the combination treatment of nafamostat mesylate …
Number of citations: 149 link.springer.com
M Hoffmann, S Schroeder… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… Notably, nafamostat mesylate, which is FDA approved for … Moreover, nafamostat mesylate blocked SARS-CoV-2 … , the proven safety of nafamostat mesylate, and its increased antiviral …
Number of citations: 472 journals.asm.org
MP Hernández-Mitre, SYC Tong, JT Denholm… - Clinical …, 2022 - Springer
… Nafamostat mesylate (nafamostat) is a drug licensed in Japan and Korea for indications including acute pancreatitis and disseminated intravascular coagulation. It is available only for …
Number of citations: 9 link.springer.com
X Chen, Z Xu, S Zeng, X Wang, W Liu, L Qian… - Frontiers in …, 2019 - frontiersin.org
Nafamostat mesylate (NM), a synthetic serine protease inhibitor first placed on the market by Japan Tobacco in 1986, has been approved to treat inflammatory-related diseases, such as …
Number of citations: 35 www.frontiersin.org
R Inokuchi, T Kuno, J Komiyama, K Uda… - Journal of Clinical …, 2021 - mdpi.com
… Nafamostat mesylate may be effective against coronavirus … to evaluate the effect of nafamostat mesylate in patients with … (n = 15,738) administered nafamostat mesylate within 2 days of …
Number of citations: 15 www.mdpi.com
T Hirayama, N Nosaka… - Journal of …, 2017 - jintensivecare.biomedcentral.com
… The NM used in this study was nafamostat mesylate (MEEK; Meiji Seika Pharma Co. Ltd, Tokyo, Japan), and the normal saline solution used in this study was Terumo (Terumo Corp., …
Number of citations: 23 jintensivecare.biomedcentral.com
CW Choi, DH Kang, GH Kim, JS Eum, SM Lee… - Gastrointestinal …, 2009 - Elsevier
… human, controlled study about nafamostat mesylate in the prevention of PEP. The objective of this study was to determine whether prophylactic nafamostat mesylate could decrease the …
Number of citations: 85 www.sciencedirect.com
JY Rhee - Journal of Cellular Immunology, 2021 - scientificarchives.com
… of Nafamostat mesylate in COVID-19. The therapeutic potential of Nafamostat mesylate in … This review summarizes the recent data on Nafamostat mesylate research in treating COVID…
Number of citations: 2 www.scientificarchives.com
Y Yan, J Yang, D Xiao, J Yin, M Song, Y Xu, L Zhao… - Antiviral research, 2022 - Elsevier
Epidemics caused by flaviviruses occur globally; however, no antiviral drugs treating flaviviruses infections have yet been developed. Nafamostat (NM) is a protease inhibitor approved …
Number of citations: 8 www.sciencedirect.com
TM Quinn, EE Gaughan, A Bruce, J Antonelli… - …, 2022 - thelancet.com
… One such drug is nafamostat mesylate. … Nafamostat Mesylate (nafamostat) is a synthetic protease inhibitor and … Nafamostat mesylate blocks activation of SARS-CoV-2: new treatment …
Number of citations: 33 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。